1,2-Dimethylhydrazine dihydrochloride

Overview

Description

1,2-Dimethylhydrazine dihydrochloride (DMH, CAS 306-37-6) is a synthetic hydrazine derivative widely used in experimental oncology to induce colorectal and vascular tumors in rodents . It is a white crystalline solid with a fishy odor and acts as a DNA alkylating agent, metabolizing into reactive intermediates that generate free radicals, methylate nucleic acids, and induce oxidative DNA damage in colonic epithelial cells . DMH is administered via subcutaneous, intrarectal, or oral routes, with carcinogenic effects observed at doses as low as 15 mg/kg in rats and 0.001% in drinking water in mice . Its organotropism is notable: it primarily targets the distal colon and blood vessels, producing adenocarcinomas and angiosarcomas, respectively .

Preparation Methods

Classical Laboratory Synthesis Routes

Alkylation of Hydrazine Derivatives

The most widely documented method involves the alkylation of hydrazine or its derivatives. A seminal approach, developed by Hatt (1940), utilizes 1,2-dibenzoylhydrazine as a precursor . The reaction proceeds via two stages:

-

Symmetrical dibenzoylhydrazine is treated with dimethyl sulfate in alkaline conditions, forming symmetrical dibenzoyldimethylhydrazine .

-

Hydrolysis with concentrated hydrochloric acid under reflux yields DMH·2HCl, which is isolated via steam distillation and crystallized from ethanol .

This method achieves yields of 42–47% but requires meticulous control of reaction pH and temperature to prevent over-methylation or decomposition .

Reduction of Azines with Lithium Aluminum Hydride

A more efficient route involves reducing azomethane precursors. Azines (R₁R₂C=N–N=CR₁R₂) derived from acetone or formaldehyde react with lithium aluminum hydride (LiAlH₄) in anhydrous ether, producing 1,2-dimethylhydrazine . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt:

This method achieves yields exceeding 70% and avoids the formation of byproducts like trimethylhydrazine .

Industrial-Scale Production

Continuous Flow Methylation

Industrial protocols optimize the alkylation process using continuous flow reactors to enhance scalability. Hydrazine hydrate is reacted with methyl chloride or dimethyl sulfate under pressurized conditions (80–120°C, 3–5 bar) . Key advantages include:

-

Higher throughput : Batch processing limitations are eliminated.

-

Purity control : In-line spectroscopic monitoring ensures <0.5% impurities .

Crystallization and Purification

Post-synthesis, DMH·2HCl is purified via fractional crystallization from ethanol-water mixtures. Industrial facilities employ temperature-controlled crystallizers to achieve >99% purity, critical for pharmacological applications .

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters for Laboratory-Scale Methods

Table 2: Industrial vs. Laboratory Methods

| Aspect | Industrial | Laboratory |

|---|---|---|

| Scale | Multi-kilogram | Gram to kilogram |

| Reaction Vessel | Continuous flow reactor | Batch reactor |

| Temperature Control | Automated | Manual |

| Purity (%) | >99 | 95–98 |

Mechanistic Insights and Byproduct Formation

Alkylation Mechanism

Methylation of hydrazine derivatives proceeds via nucleophilic substitution (SN₂). The hydrazine nitrogen attacks the methyl group of dimethyl sulfate, forming a quaternary ammonium intermediate that collapses to release methylated hydrazine . Excess methylating agents risk forming 1,1-dimethylhydrazine , a neurotoxic byproduct .

Role of Acid Hydrolysis

Hydrolysis with HCl serves dual purposes:

-

Cleaves benzoyl protecting groups from intermediates.

-

Protonates the free base to form the stable dihydrochloride salt .

Challenges and Optimization Strategies

Minimizing Byproducts

-

Temperature modulation : Maintaining reactions at 60–80°C reduces thermal decomposition .

-

Stoichiometric precision : A 1:2 molar ratio of hydrazine to methylating agent prevents over-alkylation .

Solvent Selection

Ethanol is preferred for crystallization due to its low polarity, which suppresses salt dissociation. Methanol alternatives increase yield but risk solvate formation .

Emerging Methodologies

Enzymatic Methylation

Pilot studies explore methyltransferase enzymes for eco-friendly synthesis. Pseudomonas putida cultures expressing methyltransferases convert hydrazine to DMH under mild conditions, though yields remain suboptimal (15–20%) .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrosamines, which are significant due to their carcinogenic properties.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylhydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitrosamines.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

DMH plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce nitrogen groups efficiently makes it invaluable for constructing complex molecular frameworks found in therapeutic agents:

- Antiviral Drugs : DMH is utilized in synthesizing compounds that exhibit antiviral properties.

- Antidepressants : The compound aids in developing nitrogen-containing frameworks essential for certain antidepressant medications.

- Anticancer Compounds : DMH is crucial in creating drugs targeting various cancers, including colon cancer .

Agricultural Chemistry

In the agricultural sector, DMH is used to synthesize pesticides and herbicides. Its chemical properties assist in constructing effective compounds for pest control:

- Pesticides : DMH derivatives are employed to create novel pesticides that are more effective and environmentally friendly.

- Herbicides : The compound's reactivity allows for the development of herbicides with improved efficacy against weeds .

Research and Analytical Chemistry

DMH is also utilized in research laboratories for method development:

- Chemical Analysis : Its predictable reactivity makes it an excellent candidate for developing standard testing procedures.

- Environmental Testing : DMH is used to create stable products under controlled conditions, essential for compliance with environmental regulations .

Case Study 1: DMH-Induced Carcinogenesis

Research has shown that DMH is widely used as a carcinogen to induce colon cancer in animal models. A study involving female CF1 mice demonstrated that administration of DMH resulted in a high incidence of colon adenocarcinomas, highlighting its role as a potent carcinogen .

| Study | Model Organism | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Deschner & Long (1977) | CF1 Mice | 20 mg/kg | 83% developed colonic neoplasms |

| NCBI (1999) | Rats | 30 mg/kg | Significant tumor development observed |

Case Study 2: Antitumor Effects of Aged Garlic Extract

A study investigated the antitumor effects of aged garlic extract (AGE) on rats with DMH-induced carcinogenesis. The findings suggested that AGE could inhibit tumor development, providing insights into potential therapeutic strategies against DMH-induced cancers .

Mechanism of Action

The carcinogenic effects of 1,2-dimethylhydrazine hydrochloride are primarily due to its ability to form DNA adducts, leading to mutations and genomic instability. The compound is metabolized in the liver to form reactive intermediates, which then interact with DNA, causing alkylation and subsequent mutations. These mutations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Hydrazine Sulfate

- Structure and Activity: Unlike DMH, hydrazine sulfate lacks methyl groups. This structural difference reduces its carcinogenic potency. In Syrian golden hamsters, hydrazine sulfate (0.012% in drinking water) failed to induce significant tumors, whereas DMH caused angiosarcomas in 82–89% of animals .

- Species Specificity: Hydrazine sulfate’s carcinogenicity is species-dependent.

1,1-Dimethylhydrazine (Unsymmetrical DMH)

- Structural Impact: The unsymmetrical methyl group arrangement in 1,1-DMH alters metabolic activation and target organs. It induces liver and kidney tumors in mice but lacks DMH’s colon-specific carcinogenicity .

- Mechanistic Divergence: Unlike DMH, which generates azoxymethane (a colon-specific procarcinogen), 1,1-DMH produces methyl radicals that cause systemic DNA damage, explaining its multi-organ tumorigenicity .

Benzylhydrazine Dihydrochloride and Phenylhydrazine Hydrochloride

- Potency and Targets: These aromatic hydrazines exhibit weaker carcinogenic effects. In Swiss mice, chronic administration induced lung and liver tumors but at lower incidences compared to DMH’s 92–98% angiosarcoma rates .

- Metabolic Stability : The benzene ring in these compounds slows metabolic activation, reducing their ability to form DNA adducts compared to DMH’s rapid conversion to methylating agents .

Key Comparative Data

Table 1: Carcinogenic Profiles of Hydrazine Derivatives

Table 2: Dose-Response Relationships

Mechanistic and Structural Insights

- Symmetry Matters: DMH’s symmetrical methyl groups facilitate selective activation in the colon and vascular endothelium. This contrasts with unsymmetrical derivatives like 1,1-DMH, which exhibit erratic organotropism .

- Metabolic Activation : DMH requires enzymatic conversion (e.g., CYP2E1) to azoxymethane, whereas hydrazine sulfate and benzylhydrazine act via direct oxidative stress, explaining their lower potency .

- Species Sensitivity : Mice and rats show higher susceptibility to DMH-induced colon tumors, while hamsters are more prone to vascular tumors, highlighting metabolic and genetic variability .

Biological Activity

1,2-Dimethylhydrazine dihydrochloride (DMH) is a well-known chemical compound primarily recognized for its potent carcinogenic properties, particularly in the induction of colon cancer in various animal models. This article delves into the biological activity of DMH, focusing on its mechanisms of action, metabolic pathways, and the effects observed in experimental studies.

1,2-Dimethylhydrazine is a member of the hydrazine family and acts as a strong DNA alkylating agent. Upon administration, DMH undergoes metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic changes. The primary mechanism involves the methylation of guanine bases at the N-7 position, resulting in mispairing during DNA replication. This process ultimately contributes to tumorigenesis through the formation of mutations and aberrant crypt foci (ACF) in the colon .

Metabolic Pathway

The metabolic activation of DMH involves several enzymatic steps:

- Conversion to Azoxymethane (AOM) : DMH is converted in the liver to AOM, which is further processed into methylazoxymethanol (MAM), a highly reactive metabolite that can alkylate macromolecules .

- Formation of Reactive Oxygen Species (ROS) : The metabolism also leads to the generation of ROS, which can cause oxidative damage to cellular components, exacerbating carcinogenic processes .

Experimental Evidence and Case Studies

Numerous studies have explored the carcinogenic effects of DMH using rodent models. Below are key findings from various research efforts:

Tumor Induction Studies

- Colon Carcinogenesis : In a notable study, male Fischer 344 rats treated with DMH exhibited a high incidence of colonic neoplasms. Specifically, over 83% of treated mice developed colonic tumors after receiving six weekly subcutaneous injections .

- Dose-Response Relationship : Another study demonstrated a positive dose–response relationship for tumor incidence across various doses administered to mice and rats. Tumor types included angiomas and angiosarcomas, with higher doses correlating with increased tumor frequency .

Protective Agents

Research has also investigated potential chemopreventive agents against DMH-induced carcinogenesis:

- Vanadium Supplementation : A study found that vanadium could inhibit DNA-protein cross-links and reduce ACF formation in rats treated with DMH. This suggests a protective role against colon cancer development .

- Curcumin Treatment : Curcumin has shown promise in reducing ACF and improving redox status in DMH-treated mice. It was found to decrease iNOS expression and promote apoptosis in dysplastic cells .

Summary Table of Key Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for inducing colon tumors in rodents using DMH?

DMH is widely used to model colorectal carcinogenesis. Key methodological steps include:

- Dose and Administration : Subcutaneous injections at 20–40 mg/kg body weight weekly for 10–20 weeks, depending on rodent strain and desired tumor latency .

- Preparation : DMH is dissolved in saline (pH-adjusted to 6.5–7.0 with NaOH) to prevent decomposition .

- Monitoring : Tumor progression is tracked via colonoscopy or histopathology at 20–36 weeks post-induction .

- Controls : Include a vehicle-only group to distinguish spontaneous tumors from DMH-induced lesions .

Q. How to assess DMH-induced DNA damage in experimental models?

The comet assay is a standard method for detecting genotoxicity:

- Cell Preparation : Isolate colonocytes or hepatocytes via enzymatic digestion (e.g., collagenase) .

- Electrophoresis : Use alkaline conditions (pH >13) to detect single-strand breaks; run at 1 V/cm for 20–30 minutes .

- Scoring : Quantify % DNA in the comet tail using software (e.g., CASP); compare to positive controls (e.g., N-nitrosodimethylamine) .

- Validation : Include a positive control group (e.g., 20 mg/kg DMH) to confirm assay sensitivity .

Q. What safety protocols are critical for handling DMH in laboratories?

- Storage : Keep in airtight, light-resistant containers at 2–8°C .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Decontamination : Neutralize spills with 10% acetic acid followed by sodium bicarbonate .

- Waste Disposal : Incinerate DMH-contaminated materials at >1,000°C to prevent environmental release .

Advanced Research Questions

Q. How to address discrepancies in carcinogenic latency periods influenced by dietary variables?

DMH-induced tumor latency varies with dietary interventions (e.g., probiotics, high-fat diets):

- Study Design : Use isocaloric diets to isolate dietary effects; monitor fecal short-chain fatty acids (SCFAs) to link microbial changes to tumor suppression .

- Sampling Intervals : Conduct interim necropsies at 20, 30, and 40 weeks to capture latency shifts .

- Statistical Models : Apply time-to-event analysis (Cox regression) to account for variable tumor onset .

Q. What challenges arise in extrapolating DMH rodent data to human carcinogenesis risk?

- Metabolic Differences : Rodent hepatic CYP2E1 activity exceeds humans, altering DMH bioactivation to methylazoxymethanol (MAM) .

- Dose Scaling : Use allometric scaling (mg/m² body surface area) instead of mg/kg for human equivalence .

- Confounding Factors : Human studies lack controlled variables (e.g., gut microbiota), necessitating multi-omics validation (e.g., metagenomics, metabolomics) .

Q. How to optimize comet assay parameters for DMH genotoxicity studies?

- Tissue Selection : Prioritize colonocytes over hepatocytes for site-specific DNA damage .

- Electrophoresis Buffer : Use 0.3 M NaOH/1 mM EDTA for optimal DNA unwinding .

- Inter-Laboratory Validation : Adopt JaCVAM guidelines for comet assay standardization, including blinded scoring and replicate slides .

Q. How to validate microbial interventions in DMH-induced CRC models?

- Microbiota Modulation : Administer probiotics (e.g., Lactobacillus acidophilus) via drinking water (10⁹ CFU/day) 2 weeks pre-DMH exposure .

- Endpoint Analysis : Quantify tumor multiplicity, size, and apoptosis markers (e.g., caspase-3) .

- Mechanistic Studies : Perform fecal microbiota transplantation (FMT) to confirm causal roles of specific taxa .

Q. How to resolve conflicting data on DMH’s developmental toxicity?

- Species-Specific Effects : Hamsters show no developmental toxicity at 25 mg/kg, but mice may exhibit fetal mortality at higher doses .

- Route of Exposure : Compare oral vs. subcutaneous administration to assess placental transfer efficiency .

- Dose-Response Analysis : Use benchmark dose modeling (BMD) to identify NOAEL/LOAEL thresholds .

Properties

CAS No. |

306-37-6 |

|---|---|

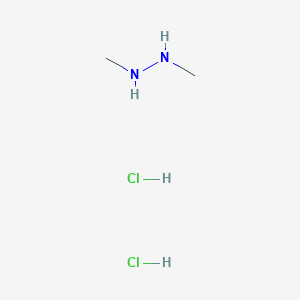

Molecular Formula |

C2H9ClN2 |

Molecular Weight |

96.56 g/mol |

IUPAC Name |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

InChI Key |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl.Cl |

Canonical SMILES |

CNNC.Cl |

melting_point |

333 to 336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

306-37-6 |

physical_description |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |

Pictograms |

Acute Toxic; Health Hazard |

solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |

Synonyms |

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.